N-Chloromethyl Olanzapine Chloride

Descripción general

Descripción

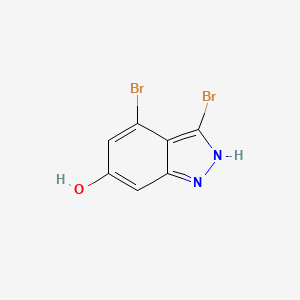

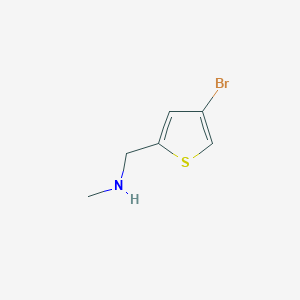

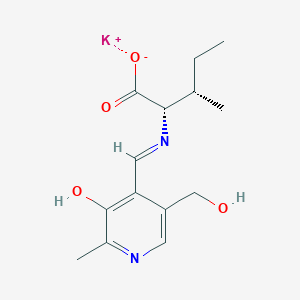

N-Chloromethyl Olanzapine Chloride is a compound with the molecular formula C18H22Cl2N4S . It is also known by other names such as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-piperazinium Chloride and Chloromethyl olanzapinium chloride . It is related to Olanzapine, an antipsychotic drug .

Molecular Structure Analysis

The molecular structure of N-Chloromethyl Olanzapine Chloride can be represented by the InChI string: InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 . The compound has a molecular weight of 397.4 g/mol .

Aplicaciones Científicas De Investigación

Overview

N-Chloromethyl Olanzapine Chloride is a derivative involved in the synthesis and study of olanzapine, a thienobenzodiazepine antipsychotic. The available literature primarily focuses on olanzapine's pharmacological properties, efficacy, and safety profile in the treatment of schizophrenia and related psychoses, rather than direct applications of N-Chloromethyl Olanzapine Chloride. Olanzapine has demonstrated effectiveness in managing schizophrenia, showing significant efficacy in reducing both positive and negative symptoms of the disorder. Its pharmacological profile is characterized by a broad receptor antagonist activity, impacting dopamine, serotonin, adrenergic, histamine, and muscarinic receptors, which contributes to its therapeutic effects and side effect profile.

Pharmacological Properties and Therapeutic Efficacy

Olanzapine's pharmacological similarity to clozapine, with fewer adverse effects compared to traditional antipsychotics like haloperidol, highlights its role as an atypical antipsychotic with a favorable tolerability profile. It has been effective in large, controlled trials, showing superiority over placebo and comparable efficacy to other antipsychotics in improving psychopathological symptoms (Fulton & Goa, 1997; Bhana, Foster, Olney, & Plosker, 2001).

Clinical Pharmacokinetics and Monitoring

The clinical pharmacokinetics of olanzapine, including its absorption, distribution, metabolism, and excretion, reveal significant interindividual variation, which may influence therapeutic outcomes and necessitate pharmacokinetic monitoring in specific patient populations (Schwenger, Dumontet, & Ensom, 2011).

Application in Bipolar Disorder and Chemotherapy-Induced Nausea and Vomiting

Beyond schizophrenia, olanzapine has applications in managing bipolar disorder and as an antiemetic in chemotherapy-induced nausea and vomiting, demonstrating its versatility in treating various conditions. Its effectiveness in bipolar mania and maintenance therapy, as well as in controlling nausea and vomiting in cancer patients, showcases the broad therapeutic potential of olanzapine (McCormack & Wiseman, 2004; Fonte, Fatigoni, & Roila, 2015).

Direcciones Futuras

While specific future directions for N-Chloromethyl Olanzapine Chloride are not mentioned, there is a mention of a low-cost intervention involving Olanzapine that could potentially change practice globally . Further studies are required to define the chemotherapy-induced nausea and vomiting prevention efficacy of low-dose versus standard-dose steroids in combination with low-dose Olanzapine .

Propiedades

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWSYANWHZMKRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

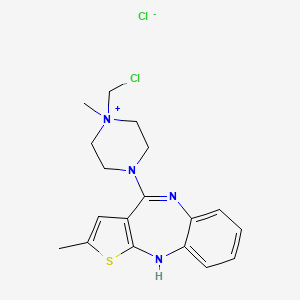

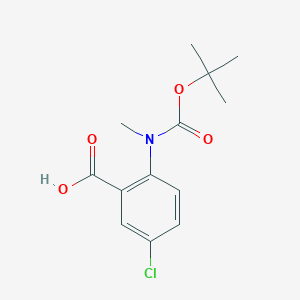

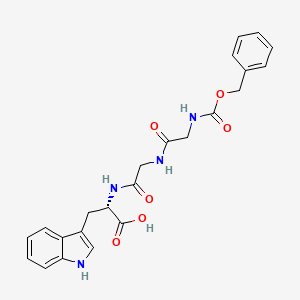

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Chloromethyl Olanzapine Chloride | |

CAS RN |

719300-59-1 | |

| Record name | N-Chloromethyl olanzapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)

![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)